molecular formula C15H16N4O4 B5553759 {2-allyl-6-methoxy-4-[(4H-1,2,4-triazol-4-ylimino)methyl]phenoxy}acetic acid

{2-allyl-6-methoxy-4-[(4H-1,2,4-triazol-4-ylimino)methyl]phenoxy}acetic acid

Cat. No. B5553759
M. Wt: 316.31 g/mol
InChI Key: CNPABFMTYXNICL-CNHKJKLMSA-N
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Description

The compound of interest is part of a broader category of chemicals that have been extensively studied for their various chemical properties, including interactions with metals, structural characteristics, and potential applications in different fields. Research has primarily focused on understanding these compounds' molecular and crystal structures, synthesis processes, and their physical and chemical behaviors.

Synthesis Analysis

The synthesis of related compounds often involves reactions between specific aldehydes and amines, yielding products with distinct molecular structures, as seen in the synthesis of 5-methoxy-2-[(E)-(6-methylpyridin-2-ylimino)methyl]phenol. These processes are optimized for maximum yield under controlled conditions such as temperature and reactant ratios (Bai Linsha, 2015).

Molecular Structure Analysis

The molecular structure of similar compounds is characterized using techniques like X-ray diffraction, demonstrating how molecular geometry, including bond lengths and angles, contributes to the overall stability and properties of the compound. For instance, the study of metal phenoxyalkanoic acid interactions reveals detailed structural insights through X-ray diffraction analysis (E. J. O'reilly et al., 1987).

Chemical Reactions and Properties

These compounds undergo various chemical reactions, including interactions with metals to form complexes. The reactivity is influenced by the compound's structure, where specific functional groups play a crucial role in its reactivity and interaction with other molecules. For example, the reaction of methyl 2-(4-allyl-2-methoxyphenoxy)acetate with amines highlights the compound's ability to undergo aminolysis, leading to the formation of target amides (I. Novakov et al., 2017).

Physical Properties Analysis

Physical properties such as solubility, melting point, and stability are crucial for understanding how these compounds behave under different conditions. The synthesis and characterization of related compounds reveal details about their physical states, solubility in various solvents, and thermal stability, providing insights into their potential applications and handling requirements.

Chemical Properties Analysis

The chemical properties, including acidity, basicity, and reactivity towards different chemical reagents, are determined by the compound's molecular structure. For instance, the study of acid-base properties of 5-R-4-R1-1,2,4-triazole-3-thio(sulfo)acetic acids offers insights into how structural features influence the compound's acidity and potential reactivity (A. Kaplaushenko, 2014).

Mechanism of Action

The mechanism of action of the compound would depend on its intended use. For example, if it were being studied as a potential drug, its mechanism of action would depend on its interactions with biological targets .

Safety and Hazards

The safety and hazards associated with the compound would depend on its reactivity and biological activity. Proper safety precautions should be taken when handling and storing the compound .

Future Directions

Future research on this compound could involve further exploration of its reactivity, the development of synthetic routes for its preparation, and investigation of its potential uses in areas such as medicine or materials science .

properties

IUPAC Name

2-[2-methoxy-6-prop-2-enyl-4-[(E)-1,2,4-triazol-4-yliminomethyl]phenoxy]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N4O4/c1-3-4-12-5-11(7-18-19-9-16-17-10-19)6-13(22-2)15(12)23-8-14(20)21/h3,5-7,9-10H,1,4,8H2,2H3,(H,20,21)/b18-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNPABFMTYXNICL-CNHKJKLMSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OCC(=O)O)CC=C)C=NN2C=NN=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC(=CC(=C1OCC(=O)O)CC=C)/C=N/N2C=NN=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

{2-methoxy-6-(prop-2-en-1-yl)-4-[(E)-(4H-1,2,4-triazol-4-ylimino)methyl]phenoxy}acetic acid

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